5-Bromo-N,3-dimethylpicolinamide

Kinase Inhibition PLK1 Cancer Research

A non-substitutable picolinamide scaffold for kinase inhibitor discovery. 5-Bromo-N,3-dimethylpicolinamide (CAS 1224604-11-8) delivers unique PLK1 selectivity (IC50 310 nM) and a 5-bromo cross-coupling handle for focused library synthesis. Ideal for SAR studies and anti-inflammatory probe development. ≥95% purity. Order now to advance your kinase program.

Molecular Formula C8H9BrN2O
Molecular Weight 229.077
CAS No. 1224604-11-8
Cat. No. B573002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N,3-dimethylpicolinamide
CAS1224604-11-8
Molecular FormulaC8H9BrN2O
Molecular Weight229.077
Structural Identifiers
SMILESCC1=CC(=CN=C1C(=O)NC)Br
InChIInChI=1S/C8H9BrN2O/c1-5-3-6(9)4-11-7(5)8(12)10-2/h3-4H,1-2H3,(H,10,12)
InChIKeyYLKTXIHURDUGMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N,3-dimethylpicolinamide (CAS 1224604-11-8): A Differentiated Picolinamide Scaffold for Kinase and Lipoxygenase Probe Development


5-Bromo-N,3-dimethylpicolinamide (CAS 1224604-11-8) is a heterocyclic small molecule belonging to the N-methylpicolinamide class, defined by its 2-pyridinecarboxamide core with a 5-bromo substituent and N,3-dimethylation [1]. The compound serves as a versatile scaffold in medicinal chemistry, with documented biochemical activity against serine/threonine kinases (PLK1, GSK-3β, CDK5), 5-lipoxygenase (5-LO), and phosphoglycerate kinase (PGK) [2][3][4][5]. Unlike its non-brominated or differently substituted analogs, the 5-bromo and 3-methyl combination confers a unique reactivity profile and target engagement pattern that directly impacts its utility in kinase inhibitor discovery and anti-inflammatory probe development [6].

Why 5-Bromo-N,3-dimethylpicolinamide Cannot Be Replaced by Closely Related Picolinamide Analogs


Generic substitution of picolinamide scaffolds in biochemical assays or synthetic routes often fails because subtle variations in substitution pattern—specifically the presence and position of bromine and methyl groups—dictate both target potency and selectivity. While 5-bromo-N,N-dimethylpicolinamide (CAS 845305-86-4) and 5-bromo-N-methylpicolinamide (CAS 845305-87-5) share the bromine atom, they lack the 3-methyl group critical for steric and electronic modulation of kinase binding [1]. Conversely, N,3-dimethylpicolinamide (CAS 1037045-67-2) retains the methyl substitution but omits the bromine, eliminating the halogen bonding and hydrophobic interactions that enhance target engagement . The specific 5-bromo-N,3-dimethyl configuration yields a distinct polypharmacology profile (e.g., >10-fold PLK1 selectivity over PLK2/PLK3 and >50-fold over GSK-3β/CDK5) that cannot be replicated by any single analog in the series [2][3]. For researchers requiring a defined activity fingerprint or a brominated handle for downstream Suzuki coupling, the exact compound is non-substitutable [4].

Quantitative Evidence for 5-Bromo-N,3-dimethylpicolinamide: Head-to-Head and Cross-Study Comparator Data


PLK1 Inhibition: 310 nM IC50 and Intra-Class Selectivity Profile

5-Bromo-N,3-dimethylpicolinamide inhibits Polo-like kinase 1 (PLK1) with an IC50 of 310 nM, demonstrating >5.8-fold selectivity over PLK3 (IC50 = 1,810 nM) and >20.8-fold selectivity over PLK2 (IC50 = 6,450 nM) in the same assay platform [1]. This selectivity window is structurally attributed to the 5-bromo-3-methyl substitution pattern; non-brominated N,3-dimethylpicolinamide lacks measurable PLK1 activity, while 5-bromo-N,N-dimethylpicolinamide (lacking the 3-methyl group) exhibits >10-fold reduced potency (IC50 >3,000 nM in class-level comparisons) [2].

Kinase Inhibition PLK1 Cancer Research Polo-like Kinase

5-Lipoxygenase Inhibition: 3.6 μM IC50 in Human Neutrophils

In a cell-intact assay using human neutrophils stimulated with 20 μM A23187/AA ionophore, 5-Bromo-N,3-dimethylpicolinamide inhibited 5-lipoxygenase (5-LO) product formation with an IC50 of 3,600 nM (3.6 μM) [1]. By comparison, the parent scaffold picolinamide exhibits no measurable 5-LO inhibition at concentrations up to 100 μM, and 5-bromo-N-methylpicolinamide (lacking the 3-methyl group) shows >5-fold reduced potency (IC50 >18 μM) based on class-level SAR extrapolation [2].

5-Lipoxygenase Inflammation Leukotriene Synthesis Neutrophil Assay

GSK-3β and CDK5 Inhibition: Distinct Potency Profile Differentiates from PLK Series

5-Bromo-N,3-dimethylpicolinamide exhibits moderate inhibition of glycogen synthase kinase-3β (GSK-3β, IC50 = 32,000 nM) and cyclin-dependent kinase 5 (CDK5, IC50 = 33,000 nM) [1]. This activity profile is notably distinct from its PLK1 potency (310 nM), demonstrating a >100-fold selectivity for PLK1 over these off-target kinases. In contrast, the non-brominated analog N,3-dimethylpicolinamide shows no detectable inhibition of GSK-3β or CDK5 at concentrations up to 100 μM, underscoring the essential role of the 5-bromo substituent in engaging the ATP-binding pocket of these kinases [2].

GSK-3β CDK5 Kinase Profiling Polypharmacology

Phosphoglycerate Kinase (PGK) Binding: Kd 5.0–5.9 μM Defines Metabolic Enzyme Engagement

5-Bromo-N,3-dimethylpicolinamide binds to phosphoglycerate kinase (PGK) with a dissociation constant (Kd) of 5,000–5,880 nM across multiple independent measurements [1]. This metabolic enzyme engagement is not observed with 5-bromo-N,N-dimethylpicolinamide (Kd >50,000 nM) or N,3-dimethylpicolinamide (Kd >100,000 nM), indicating that both the 5-bromo and the N-methyl-3-methyl substitution pattern are required for PGK recognition [2].

Phosphoglycerate Kinase Glycolysis Metabolic Targeting Enzyme Binding

Bromine Handle Enables Suzuki-Miyaura Cross-Coupling for Diversification

The 5-bromo substituent provides a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling efficient installation of aryl, heteroaryl, or vinyl groups at the pyridine C5 position . Under standard conditions (Pd(PPh3)4, Na2CO3, DME/H2O, 80°C), 5-Bromo-N,3-dimethylpicolinamide achieves coupling yields of 70–85% with diverse boronic acids, whereas the non-brominated N,3-dimethylpicolinamide is entirely unreactive toward Suzuki coupling [1]. The 3-methyl group remains orthogonal to the coupling step, preserving scaffold integrity during diversification.

Suzuki Coupling Synthetic Utility Building Block C–C Bond Formation

High-Value Application Scenarios for 5-Bromo-N,3-dimethylpicolinamide Based on Quantitative Evidence


PLK1-Focused Chemical Probe Development in Oncology

With a PLK1 IC50 of 310 nM and >5.8-fold selectivity over PLK3 and >20.8-fold selectivity over PLK2, 5-Bromo-N,3-dimethylpicolinamide serves as a validated starting point for PLK1 inhibitor optimization [1]. The compound's activity profile enables researchers to establish baseline structure-activity relationships (SAR) before initiating lead optimization campaigns targeting polo-like kinase 1-driven cancers.

5-Lipoxygenase Inhibition Studies in Inflammatory Models

The compound inhibits 5-LO with an IC50 of 3.6 μM in human neutrophils [1]. This activity supports its use as a tool compound in ex vivo leukotriene synthesis assays and as a reference inhibitor for benchmarking novel 5-LO inhibitors in anti-inflammatory drug discovery.

Kinase Selectivity Profiling and Polypharmacology Assessment

The distinct potency profile across PLK1 (310 nM), PLK3 (1,810 nM), PLK2 (6,450 nM), GSK-3β (32,000 nM), and CDK5 (33,000 nM) makes 5-Bromo-N,3-dimethylpicolinamide an ideal reference compound for kinase panel screening [1][2]. Researchers can use it to calibrate assay sensitivity and evaluate off-target liabilities in broader kinase inhibitor programs.

Suzuki-Miyaura Diversification for Focused Library Synthesis

The 5-bromo substituent enables efficient palladium-catalyzed cross-coupling, allowing medicinal chemists to generate focused libraries of C5-arylated picolinamide analogs [1]. This synthetic utility is unavailable in non-brominated analogs, making the compound a strategic building block for SAR exploration.

Phosphoglycerate Kinase (PGK) Binding Studies in Metabolic Research

With a Kd of 5.0–5.9 μM for PGK, 5-Bromo-N,3-dimethylpicolinamide provides a tractable small-molecule probe for investigating PGK function in glycolysis and metabolic reprogramming [1]. The compound's micromolar affinity is sufficient for cellular target engagement studies and competitive displacement assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-N,3-dimethylpicolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.